molecular formula C15H17ClN4OS B12263769 4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B12263769
M. Wt: 336.8 g/mol
InChI Key: LFUBEBWETDEEBI-UHFFFAOYSA-N
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Description

4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The azetidinyl and piperazinone moieties are then introduced through subsequent reactions. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.

    Medicine: Investigated for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects. Molecular docking studies have provided insights into its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Chlorobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Benzothiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.

What sets 4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one apart is its unique combination of the azetidinyl and piperazinone moieties, which contribute to its enhanced biological activity and specificity .

Properties

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

4-[1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C15H17ClN4OS/c1-9-11(16)2-3-12-14(9)18-15(22-12)20-6-10(7-20)19-5-4-17-13(21)8-19/h2-3,10H,4-8H2,1H3,(H,17,21)

InChI Key

LFUBEBWETDEEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CC(C3)N4CCNC(=O)C4)Cl

Origin of Product

United States

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